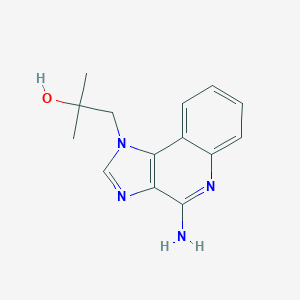

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Übersicht

Beschreibung

R 842 is a small molecule drug known for its immunostimulant properties. It has been primarily developed for therapeutic applications in infectious diseases. The compound has shown potential in inducing cytokines, including interferon-alpha, tumor necrosis factor-alpha, and various interleukins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von R 842 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von R 842 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der regulatorischen Standards zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: R 842 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

R 842 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von Immunantworten.

Industrie: Bei der Entwicklung von Pharmazeutika und anderen therapeutischen Wirkstoffen eingesetzt.

5. Wirkmechanismus

R 842 übt seine Wirkung aus, indem es das Immunsystem stimuliert. Es induziert die Produktion von Zytokinen, die als Signalmoleküle dienen, die Immunantworten regulieren. Die molekularen Zielstrukturen von R 842 umfassen verschiedene Rezeptoren auf Immunzellen, was zur Aktivierung von Signalwegen führt, die die Fähigkeit des Körpers verbessern, Infektionen und Tumoren zu bekämpfen .

Ähnliche Verbindungen:

Imiquimod: Ein weiteres Immunstimulans mit ähnlichen Eigenschaften.

S-27609: Ein Analogon von Imiquimod mit potenten antiviralen und Antitumoraktivitäten.

S-28463: Ein weiteres Analogon mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit von R 842: R 842 ist in seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, eine breite Palette an Zytokinen effektiv zu induzieren.

Wirkmechanismus

R 842 exerts its effects by stimulating the immune system. It induces the production of cytokines, which are signaling molecules that regulate immune responses. The molecular targets of R 842 include various receptors on immune cells, leading to the activation of signaling pathways that enhance the body’s ability to fight infections and tumors .

Vergleich Mit ähnlichen Verbindungen

Imiquimod: Another immunostimulant with similar properties.

S-27609: An analog of imiquimod with potent anti-viral and anti-tumor activities.

S-28463: Another analog with similar biological activities.

Uniqueness of R 842: R 842 is unique in its specific molecular structure, which allows it to effectively induce a broad range of cytokines.

Biologische Aktivität

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol (CAS No. 112668-45-8) is a compound belonging to the imidazoquinoline class, which has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes an imidazole ring fused with a quinoline structure, featuring an amino group at the 4-position and an ethanol moiety at the 1-position. Its molecular formula is with a molecular weight of approximately 256.3 g/mol .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit various viral infections by interfering with viral replication mechanisms. For instance, studies have highlighted its effectiveness against certain RNA viruses by modulating host cell pathways essential for viral replication .

Anticancer Activity

In addition to its antiviral effects, this compound has demonstrated potential anticancer activity. It induces apoptosis in specific cancer cell lines through mechanisms that involve the modulation of cellular pathways related to cell growth and survival. Notably, it has been observed to affect pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : By disrupting the viral life cycle at various stages.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Modulation of Immune Responses : Acting as an immunomodulator that can enhance cytokine production independent of toll-like receptors .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of both an amino group and an ethanol side chain enhances its interaction with biological targets compared to other similar compounds. A comparative analysis with related compounds shows that variations in substituents significantly influence their pharmacological profiles:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1H-Imidazo[4,5-c]quinolin-4-amines | Imidazoquinoline derivative | Antiviral |

| 2-Aminoquinoline | Quinoline derivative | Antimicrobial |

| 3-Amino-2-methylquinoline | Methyl-substituted quinoline | Anticancer |

| 6-Methylimidazo[4,5-b]pyridine | Pyridine derivative | Antiviral |

This table illustrates how structural modifications can lead to varying degrees of biological activity among related compounds .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Antiviral Study : In vitro assays demonstrated that this compound effectively inhibited the replication of influenza virus in cultured cells, showcasing a dose-dependent response with IC50 values indicating potent antiviral activity .

- Cancer Cell Line Study : A study involving human leukemia cell lines reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .

- Immunomodulatory Effects : Research highlighted its role in enhancing cytokine production in immune cells without directly activating toll-like receptors, suggesting potential applications in vaccine adjuvant development .

Eigenschaften

IUPAC Name |

1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOKXFMODKQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150133 | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-45-8 | |

| Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-842 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Imiquimod?

A1: Imiquimod is an immune response modifier that exerts its effects by inducing cytokine production in the skin. [, ] While its exact mechanism is not fully understood, it is believed to activate immune cells, particularly those involved in innate immunity, leading to the release of cytokines like interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). [, ]

Q2: What are the main cytokines induced by Imiquimod and its analog S-28463?

A2: Both Imiquimod and S-28463 have been shown to induce the production of IFN-α and TNF-α in the skin of mice and rats after topical application. [] Imiquimod has also been found to increase interleukin-8 (IL-8) levels in human keratinocyte and fibroblast cultures. [] In human blood cells, Imiquimod and its metabolite R-842 can induce IFN-α, IL-1, IL-6, IL-8, and TNF-α. []

Q3: In which cells does Imiquimod induce cytokine production?

A3: Research indicates that Imiquimod can induce cytokine production in various cell types, including:

- Immune cells in the skin: This includes cells involved in both innate and adaptive immunity, although the specific cell types responsible for cytokine production have not been fully elucidated. []

- Human keratinocytes and fibroblasts: These skin cells are involved in wound healing and inflammation, and their production of cytokines like IL-8 can contribute to Imiquimod's therapeutic effects. []

- Human peripheral blood mononuclear cells (PBMCs): This heterogeneous group of immune cells in the blood can produce various cytokines in response to Imiquimod, including IFN-α, IL-1, IL-6, IL-8, and TNF-α. []

Q4: What is the relationship between blood lead levels and serum calcium and phosphorus in preeclamptic women?

A5: A study conducted in Nigeria found a significant negative correlation between blood lead levels and serum calcium and phosphorus in pregnant women, including those with preeclampsia. [] This suggests that elevated blood lead might contribute to preeclampsia development by interfering with calcium and phosphorus metabolism.

Q5: How does patient-reported ability to walk correlate with clinical tests in individuals with Morquio A syndrome?

A6: A study investigating the relationship between patient-reported outcomes and clinical assessments in Morquio A patients found a strong correlation between patients' self-reported walking ability and their performance on the 6-minute walk test. [] This finding highlights the value of incorporating patient perspectives in evaluating treatment efficacy.

Q6: What is the impact of transformational leadership on staff nurse empowerment?

A7: Research indicates a strong positive relationship between transformational leadership styles and feelings of empowerment among staff nurses. [] When nurse leaders exhibited transformational leadership behaviors, their staff reported feeling significantly more empowered in their work environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.